Methyl 3,4-dimethoxybenzoate
Overview
Description
Methyl 3,4-dimethoxybenzoate is a natural product found in Oedera acerosa . It has a molecular formula of C10H12O4 and is also known by other names such as Methyl veratrate and Benzoic acid, 3,4-dimethoxy-, methyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is a useful intermediate in the synthesis of veratric acid derivatives .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 284.1±20.0 °C at 760 mmHg, and a flash point of 122.2±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
Methyl 3,4-dimethoxybenzoate plays a significant role in chemical synthesis and characterization. Liu Zuliang (2007) demonstrated its application in the alkylation and annulation reactions to produce 4,6-dimethoxy-7-trichloromethyl-phthalide, subsequently hydrolyzed and oxidized to synthesize 3,5-dimethoxyphthalic anhydride. This process is essential in synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Methodological Development in Synthesis
The compound is also crucial in developing methodologies for synthesizing related compounds. Fang Xubin (2003) investigated two synthesis routes for 3,4-dimethoxybenzylamine, utilizing 3,4-dimethoxybenzoic acid as a starting material. This research contributes significantly to the field of industrial manufacture (Fang Xubin, 2003).
Analysis in Polymer Degradation
The application extends to polymer degradation studies. Hemvichian et al. (2005) used polybenzoxazine model trimers and tetramers containing this compound for decomposition studies. This research is pivotal in understanding the decomposition mechanisms of polybenzoxazines (Hemvichian, Kim, & Ishida, 2005).
Aerobic Oxidation in Organic Synthesis
Partenheimer (2004) highlighted the role of this compound in the aerobic oxidation of 3,4-dimethoxytoluene. This study reveals critical insights into the reaction mechanisms and synthesis yields in organic synthesis (Partenheimer, 2004).
In Agricultural Applications
In the agricultural sector, Campos et al. (2015) explored the use of this compound in the development of solid lipid nanoparticles for the sustained release of fungicides. This application demonstrates its potential in enhancing agricultural productivity and reducing environmental toxicity (Campos et al., 2015).
Gas-Phase Dissociation Studies
Herath et al. (2014) used this compound to study gas-phase dissociation phenomena. This research is crucial in understanding the ortho effect and the behavior of various methoxybenzoates under mass spectrometric conditions (Herath, Weisbecker, Singh, & Attygalle, 2014).
Crystal Structure Analysis
The compound also finds use in crystallography. Pinkus et al. (2002) and Barich et al. (2004) provided insights into the crystal structure of 3,4-dimethoxybenzoic acid, aiding in understanding molecular arrangements and interactions (Pinkus, Kautz, & Ahobila-Vajjula, 2002); (Barich, Zell, Powell, & Munson, 2004).
PTP1B Inhibitory Activity
In medicinal chemistry, Han Lijun (2010) synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate to investigate its inhibitory activity against protein tyrosine phosphatase 1B, a target for treating type 2 diabetes and obesity (Han Lijun, 2010).
Antimicrobial Activity Studies
Arciniegas et al. (2018) isolated this compound from Ageratina deltoidea and studied its antimicrobial activity, providing valuable information for pharmaceutical applications (Arciniegas, Pérez-Castorena, Meléndez-Aguirre, Ávila, García-Bores, Villaseñor, & Vivar, 2018).
Neuroprotective Effects
Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells. This research is vital in developing treatments for neurodegenerative diseases (Cai, Wang, Pan, Mi, Zhang, Geng, Wang, Hu, Zhang, Gao, Wu, & Luo, 2016).
Safety and Hazards
Future Directions
Methyl 3,4-dihydroxybenzoate (MDHB), a compound similar to Methyl 3,4-dimethoxybenzoate, has been found to have potential in the prevention of neurodegenerative diseases . This suggests that this compound could also have potential therapeutic applications, but more research is needed to confirm this.
Mechanism of Action
Mode of Action
It is known that methoxylated aromatic compounds can undergo various chemical reactions, such as esterification and oxidation . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
Methyl 3,4-dimethoxybenzoate, as a methoxylated aromatic compound, may be involved in the catabolism of lignin, a complex organic polymer present in the cell walls of many plants . The transformation of these compounds by anaerobic microorganisms can be carried out by diverse biochemical mechanisms and probably plays a significant role in the global carbon cycle .
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate, has been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It is also known to permeate the blood-brain barrier and is rapidly distributed to all organs .
Result of Action
Related methoxylated aromatic compounds have been shown to have antioxidant and antimicrobial activities
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected under strong acid or alkaline conditions . Additionally, the presence of other substances in the environment, such as oxygen or other reactive species, could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl 3,4-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGQPYZPEWAPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062207 | |
Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2150-38-1 | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3,4-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750 | |
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Record name | METHYL 3,4-DIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 3,4-dimethoxybenzoate in the synthesis of cryptopleurine?
A1: this compound serves as a key starting material in the multi-step synthesis of (±)-cryptopleurine, an alkaloid. The process involves reacting this compound with 2-methylpyridine and 4-methoxyphenylacetyl chloride. [] This reaction sequence ultimately leads to the formation of 2-(3,4-dihydroxyphenyl)-cis-3-(4-hydroxyphenyl)quinolizidin-4-one, an intermediate that undergoes further transformations to yield the final cryptopleurine molecule. []
Q2: How can this compound be used to study the aerobic oxidation of lignin model compounds?
A2: this compound is the methyl ester of 3,4-dimethoxybenzoic acid, which is formed during the aerobic oxidation of 3,4-dimethoxytoluene. [] 3,4-Dimethoxytoluene serves as a model compound for lignin, a complex polymer found in plant cell walls. Researchers studying the catalytic oxidation of lignin with metal/bromide catalysts can analyze the formation of this compound as a measure of reaction progress and efficiency. []
Q3: Is there a method to differentiate this compound from similar compounds using spectroscopic techniques?
A3: Yes, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing this compound from structurally related compounds. [] Each carbon atom in the molecule resonates at a specific frequency in the 13C NMR spectrum, creating a unique fingerprint. Researchers have reported the specific 13C NMR chemical shifts and 1J(C,H) coupling constants for this compound, allowing for its unambiguous identification. []
Q4: Can this compound be synthesized from other readily available chemicals?
A4: Yes, one established method involves the nitration of this compound with concentrated nitric acid (HNO3) in acetic acid at 70°C. [] This reaction is followed by reduction using Raney nickel in tetrahydrofuran (THF) and subsequent cyclization with ammonium acetate in formamide. [] The final step involves chlorination using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 100°C. []
Q5: Has this compound been identified in any natural sources?
A5: Yes, research indicates the presence of this compound in Tabebuia palmeri, a plant species known for its medicinal properties. [] Phytochemical investigations utilizing various extraction and isolation techniques have confirmed its occurrence in this plant. []
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